Product packaging for L-Tryptophan-13C(Cat. No.:CAS No. 115709-68-7)

L-Tryptophan-13C

Cat. No.: B3085533
CAS No.: 115709-68-7
M. Wt: 205.22 g/mol
InChI Key: QIVBCDIJIAJPQS-XJBDPXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Tryptophan-13C is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 205.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B3085533 L-Tryptophan-13C CAS No. 115709-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-XJBDPXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=[13CH]N2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Enrichment of L Tryptophan Indole 2 ¹³c

Precursor Synthesis and Isotopic Incorporation Strategies

The synthesis of L-Tryptophan (indole-2-¹³C) hinges on the initial preparation of an indole (B1671886) precursor specifically labeled at the C2 position. This can be accomplished through sophisticated chemical synthesis routes or by leveraging the specificity of biocatalytic systems.

Chemical Synthesis Approaches for Indole Ring Labeling

Chemical methods offer versatility in introducing isotopic labels at various positions of the indole ring. These strategies often involve multi-step syntheses starting from simple, commercially available enriched materials.

A key strategy for constructing the ¹³C-containing carbocycle of indole involves ruthenium-mediated ring-closing metathesis (RCM). rsc.orgorganic-chemistry.orgresearchgate.net This powerful reaction enables the formation of cyclic structures from diene precursors. In the context of indole synthesis, this method has been successfully used to build the six-membered ring of the indole structure. researchgate.net The versatility of this approach allows for the specific placement of isotopes, which is critical for synthesizing precursors for labeled L-tryptophan. rsc.org For instance, the synthesis of indoles labeled with ¹³C-¹H and ¹³C-¹⁹F spin pairs has been achieved using this method, highlighting its utility in creating probes for high-resolution NMR spectroscopy. rsc.orgosi.lv

The foundation of isotopic labeling lies in the use of starting materials enriched with the desired isotope. Inexpensive and readily available sources of ¹³C are paramount for the economic feasibility of synthesizing labeled compounds. Carbon-¹³C dioxide (¹³CO₂) serves as a cost-effective source for introducing the ¹³C isotope. rsc.orgosi.lv Other common ¹³C-enriched starting materials include potassium cyanide (K¹³CN) and acetonitrile (B52724) (¹³CH₃CN). researchgate.net These simple labeled molecules can be incorporated into more complex structures through various chemical transformations, ultimately forming the indole ring with the ¹³C label at a specific position.

Achieving regiospecificity, the ability to place the isotopic label at a precise location within the molecule, is a significant challenge in chemical synthesis. Various methods have been developed to selectively label different carbon positions of the indole ring. While this article focuses on C2 labeling, it is noteworthy that syntheses for ¹³C enrichment at positions C4, C5, and C6 have also been reported, often with high isotopic incorporation (e.g., 99% for C4 and C5) and without scrambling of the label. researchgate.net

For the challenging C2 position, strategies often involve directed C-H activation using transition metal catalysts like iridium, cobalt, rhodium, or ruthenium, which typically require a directing group on the indole nitrogen. chemrxiv.orgnih.govresearchgate.net Palladium-catalyzed methods have also been developed for the deuteration (a related isotopic labeling process) of the C2 and C3 positions. acs.org These advanced methods provide a toolkit for the precise synthesis of specifically labeled indole precursors required for producing L-Tryptophan (indole-2-¹³C).

Utilization of ¹³C-Enriched Starting Materials (e.g., K¹³CN, ¹³CH₃CN, ¹³C-Dioxide)

Biocatalytic and Biosynthetic Cascade Routes

Enzymatic methods provide a highly selective and environmentally friendly alternative to chemical synthesis for producing isotopically labeled amino acids. These approaches capitalize on the inherent specificity of enzymes to catalyze reactions with high efficiency and stereoselectivity.

The enzyme tryptophan synthase (TrpS, EC 4.2.1.20) is a cornerstone of biosynthetic L-tryptophan production. pnas.org It catalyzes the final step in the tryptophan biosynthesis pathway: the condensation of indole and L-serine to form L-tryptophan. pnas.orgcjcatal.com This enzymatic reaction is highly efficient and specific, making it ideal for the synthesis of isotopically labeled L-tryptophan.

By providing a precursor indole that is already enriched with ¹³C at the C2 position, TrpS will directly incorporate this labeled indole to produce L-Tryptophan (indole-2-¹³C). biorxiv.orgbiorxiv.org This approach has been successfully employed using tryptophan synthase from various organisms, including Escherichia coli and Salmonella enterica. cjcatal.combiorxiv.org The enzymatic reaction proceeds with high enantiopurity, yielding the desired L-isomer of tryptophan. rsc.org Furthermore, engineered TrpS enzymes have been developed to enhance catalytic efficiency and broaden the substrate scope, offering a powerful platform for producing tryptophan analogs. pnas.org

A one-pot, two-step enzymatic cascade has also been developed, starting from simpler precursors like glycine (B1666218), formaldehyde, and indole, to generate various L-tryptophan isotopologs, which can include ¹³C substitutions. rsc.org This modular and cost-effective biosynthetic route further expands the accessibility of these valuable labeled compounds for research. rsc.org

Engineered Tryptophan Synthase β-Subunit for Modular Isotopic Substitution

The enzymatic synthesis of L-tryptophan is catalyzed by tryptophan synthase, a complex composed of α and β subunits (TrpA and TrpB). google.com The β-subunit is responsible for the final condensation of indole and L-serine to form L-tryptophan. researchgate.net However, the isolated wild-type β-subunit exhibits low catalytic activity, as it is allosterically regulated by the α-subunit. google.comnih.gov To overcome this limitation for biosynthetic applications, researchers have engineered the tryptophan synthase β-subunit (TrpB) through directed evolution. nih.govcaltech.edu

A notable example is the engineering of the TrpB protein from the hyperthermophilic archaeon Pyrococcus furiosus (PfTrpB). rsc.org Directed evolution has yielded variants, such as PfTrpB2B9, that function efficiently as stand-alone catalysts, independent of the TrpA subunit. researchgate.netnih.gov This engineered enzyme not only surpasses the catalytic efficiency of the native complex but also provides a simplified, modular platform for producing L-tryptophan and its analogs. researchgate.netrsc.org This modularity is key for isotopic labeling, as it allows for the direct use of isotopically labeled precursors in a controlled enzymatic reaction. rsc.org A dual-enzyme cascade system, combining the engineered PfTrpB with another enzyme like L-threonine aldolase (B8822740) (LTA), enables independent control of isotopic substitution at different positions of the tryptophan molecule. rsc.org

Incorporation of ¹³C-Labeled Precursors (e.g., (2-¹³C)Glycine)

A cost-effective and efficient strategy for synthesizing L-Tryptophan (indole-2-¹³C) involves a one-pot, two-enzyme cascade that utilizes readily available, isotopically labeled starting materials. rsc.org While traditional methods might use expensive ¹³C-labeled L-serine, a more economical approach employs (2-¹³C)Glycine and formaldehyde. rsc.org

In this cascade, L-threonine aldolase (LTA) catalyzes the formation of L-serine from glycine and formaldehyde. rsc.org Although this reaction equilibrium typically favors the reactants, coupling it with the subsequent, thermodynamically favorable reaction catalyzed by the engineered tryptophan synthase β-subunit (PfTrpB2B9) drives the synthesis forward. rsc.org The PfTrpB2B9 enzyme then condenses the in situ generated ¹³C-labeled serine with indole to produce the target isotopolog, L-Tryptophan (indole-2-¹³C). rsc.org This method provides a direct and modular route for incorporating the ¹³C label specifically at the α-carbon (C2 position) of the amino acid backbone, which is derived from the C2 position of the glycine precursor. rsc.org

Overexpression Systems in Microbial Hosts (e.g., Escherichia coli) for Isotope Labeling

Microbial hosts, particularly Escherichia coli, are widely used as robust and efficient systems for the overexpression of enzymes required for isotope labeling. frontiersin.org For the synthesis of L-Tryptophan (indole-2-¹³C), E. coli is employed to produce the necessary biocatalysts, such as the engineered tryptophan synthase β-subunit from Pyrococcus furiosus (PfTrpB2B9) and L-threonine aldolase from Thermotoga maritima (TmLTA). researchgate.netrsc.org

These enzymes can be produced at exceptionally high densities in E. coli, with reported yields of approximately 0.5 to 1.0 gram of protein per liter of culture. rsc.org This high-level expression facilitates the preparation of enzymes on a scale suitable for preparative biocatalytic reactions. rsc.org Furthermore, E. coli-based overexpression systems can be adapted for the in vivo production of labeled tryptophan by feeding the culture with labeled precursors. researchgate.netd-nb.info By manipulating the metabolic pathways of the E. coli host—for instance, by knocking out genes for competing pathways—the flux can be directed towards the synthesis of the desired isotopically labeled amino acid. frontiersin.org

Evaluation of Isotopic Purity and Labeling Integrity

Verifying the successful and specific incorporation of the isotopic label is a critical final step. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed to confirm the isotopic purity, verify the position of the label, and assess any potential isotopic scrambling.

Mass Spectrometry for Isotopic Incorporation Verification

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or ultra-performance liquid chromatography (UPLC-MS), is a primary technique for confirming the incorporation of the ¹³C isotope. rsc.org The analysis of L-tryptophan yields a mass spectrum showing the molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 205.1 for the unlabeled compound. openaccesspub.orgresearchgate.net

For L-Tryptophan (indole-2-¹³C), the successful incorporation of a single ¹³C atom results in a molecular ion peak [M+H]⁺ at m/z 206.1. The relative intensity of the m/z 206 peak compared to the m/z 205 peak (the P(M+1)/P(M) ratio) provides a quantitative measure of the isotopic enrichment. openaccesspub.orgavensonline.org High-resolution mass spectrometry can precisely determine the mass of the product, confirming that the mass shift corresponds exactly to the replacement of one ¹²C atom with a ¹³C atom. UPLC-MS is also used to assess the enantiomeric excess (ee) of the synthesized tryptophan isotopologs, ensuring the product is the biologically relevant L-enantiomer. rsc.org

Table 1: Mass Spectrometry Data for L-Tryptophan Isotopologs
CompoundChemical FormulaCalculated Molecular WeightObserved [M+H]⁺ (m/z)Reference
L-Tryptophan (Unlabeled)C₁₁H₁₂N₂O₂204.23205.1 openaccesspub.org
L-Tryptophan (indole-2-¹³C)¹³CC₁₀H₁₂N₂O₂205.22206.1 rsc.orgopenaccesspub.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Enrichment and Scrambling Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise location of the isotopic label and for ensuring that no isotopic scrambling has occurred. openmedscience.com Both ¹H and ¹³C NMR are utilized for this purpose.

In the ¹H NMR spectrum of L-Tryptophan (indole-2-¹³C), the signal corresponding to the proton at the C2 position of the indole ring exhibits splitting due to coupling with the directly attached ¹³C nucleus (a large one-bond ¹J(C,H) coupling constant). openmedscience.com For instance, in a derivative of [indole-2-¹³C]-L-tryptophan, a coupling constant of 181 Hz was observed for the indole-H2 signal. openmedscience.com

The ¹³C NMR spectrum provides direct evidence of enrichment. researchgate.net In the spectrum of L-Tryptophan (indole-2-¹³C), a significantly enhanced signal is observed at the chemical shift corresponding to the indole C2 carbon (approximately 124.5 ppm). openmedscience.com By comparing the integrals of the signals in the labeled sample to a natural abundance spectrum, the level of enrichment can be quantified. Furthermore, the absence of enhanced signals at other carbon positions confirms that the label has been incorporated specifically at the intended site without scrambling. openmedscience.comrsc.org

Table 2: Key NMR Data for L-Tryptophan (indole-2-¹³C) Verification
NucleusTechniqueObservationSignificanceReference
¹H¹H NMRSplitting of the indole-H2 signalConfirms ¹³C label at the C2 position via ¹J(C,H) coupling. openmedscience.com
¹³C¹³C NMRIntense signal at ~124.5 ppm (indole C2)Directly verifies ¹³C enrichment at the target position. openmedscience.com
¹³C¹³C NMRNatural abundance signals at other carbon positionsDemonstrates high positional integrity and absence of isotopic scrambling. openmedscience.comrsc.org

Advanced Analytical Methodologies for Isotopic Tracing

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique for the analysis of ¹³C-labeled compounds. Its high sensitivity and specificity make it ideal for tracking the fate of L-Tryptophan (indole-2-¹³C) and its derivatives in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing tryptophan and its extensive range of metabolites. nih.govmdpi.comacs.orgtudelft.nl The chromatographic step separates the compounds of interest from a complex mixture, after which the mass spectrometer provides detection and quantification. The use of isotopically labeled standards, such as L-Tryptophan with ¹³C, is crucial for achieving accurate quantification. nih.govtudelft.nl

The use of ¹³C-labeled tryptophan is fundamental for stable isotope dilution assays, a gold standard for metabolite quantification. In this approach, a known amount of the labeled compound (e.g., ¹³C₁₁-L-tryptophan) is added to a biological sample as an internal standard. nih.gov Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same processing, extraction losses, and ionization suppression or enhancement during LC-MS/MS analysis. nih.gov By measuring the ratio of the signal from the endogenous metabolite to the signal from the known amount of the labeled standard, a highly accurate and precise concentration can be determined. tudelft.nl

Research on colon cancer cells has utilized this technique to trace the uptake and metabolism of tryptophan. nih.gov In one study, cells were incubated with ¹³C-labeled tryptophan (¹³C-Trp), and the subsequent appearance of labeled kynurenine (B1673888) (¹³C-Kyn), a key metabolite, was quantified over time using LC-MS/MS. nih.gov This allowed researchers to directly measure the rate of the metabolic conversion, revealing that cancer cells with higher expression of the MYC oncogene had an increased uptake of tryptophan and accelerated metabolism through the kynurenine pathway. nih.gov

Table 1: Example of LC-MS/MS Quantification of ¹³C-Labeled Tryptophan and its Metabolite in Human Colon Epithelial Cells (HCECs) and HCT15 Colon Cancer Cells. Data conceptualized from findings in nih.gov.
Cell LineTime Point¹³C-Tryptophan Level (Relative Units)¹³C-Kynurenine Level (Relative Units)
HCECs (Control)5 min10015
HCECs (Control)30 min9550
HCT15 (Cancer)5 min25080
HCT15 (Cancer)30 min220300

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for targeted quantification. nih.gov In an MRM experiment, the first mass analyzer (Q1) is set to isolate a specific precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) is set to detect a specific fragment ion (product ion). This specific precursor-to-product ion transition is unique to the target compound, which minimizes interference from other molecules in the sample matrix. mdpi.comresearchgate.net

When using L-Tryptophan (indole-2-¹³C) or other ¹³C-labeled variants, a distinct MRM transition is monitored that is different from the unlabeled compound. For example, unlabeled tryptophan has a precursor ion at a mass-to-charge ratio (m/z) of 205.1, which fragments to product ions such as 188.1 or 146.1. researchgate.netoup.com A fully labeled [¹³C₁₁, ¹⁵N₂]-tryptophan has a precursor ion at m/z 218.1, which produces a distinct product ion at m/z 156. researchgate.net This mass difference allows the labeled internal standard to be detected in a separate MRM channel from the endogenous analyte, enabling simultaneous and interference-free quantification. nih.govresearchgate.net

Table 2: Illustrative MRM Transitions for Unlabeled and Isotopically Labeled Tryptophan. Data based on researchgate.net.
CompoundPrecursor Ion (m/z)Product Ion (m/z)Mass Shift
L-Tryptophan (Unlabeled)205.1146.0N/A
[¹³C₁₁, ¹⁵N₂]-Tryptophan (Labeled)218.1156.0+13
Targeted Quantification of ¹³C-Labeled Tryptophan and its Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) for Indolic Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for metabolic analysis, particularly for volatile or semi-volatile compounds that can be chemically derivatized. nih.gov It has been successfully applied to the quantification of indolic compounds, such as indole (B1671886) and indolic acids, in various biological samples. nih.govresearchgate.net Similar to LC-MS, the use of stable isotope-labeled internal standards is critical for accurate quantification in GC-MS to correct for variability during sample preparation and analysis. nih.gov

For instance, the analysis of indoleacetic acid (IAA), a key plant hormone and a tryptophan metabolite, relies on GC-MS with an internal standard like Indoleacetic Acid-¹³C₆. After derivatization to make it volatile, the labeled standard co-elutes with the endogenous IAA. In the mass spectrometer, specific fragment ions are monitored. The unlabeled IAA produces a characteristic fragment ion at m/z 130, while the ¹³C₆-labeled standard produces a corresponding fragment at m/z 136. This 6-dalton mass difference allows for their distinct detection and the precise calculation of the endogenous IAA concentration through isotope dilution.

Table 3: Key Fragment Ions Monitored in GC-MS Analysis of Labeled and Unlabeled Indoleacetic Acid (IAA). Data based on .
CompoundMonitored Fragment Ion (m/z)Monitored Molecular Ion (m/z)
Indoleacetic Acid (Unlabeled)130189
Indoleacetic Acid-¹³C₆ (Labeled)136195

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and studying the dynamics of proteins and other biomolecules in solution. Isotope labeling with ¹³C, ¹⁵N, and ²H is often essential for these studies, especially for larger proteins. ckisotopes.com

Biomolecular NMR for Structural and Dynamic Studies of Labeled Proteins

Incorporating L-tryptophan labeled with ¹³C into a protein provides a site-specific probe for NMR analysis. rsc.orgosi.lv The ¹³C nucleus has a nuclear spin that can be detected by NMR, and its chemical shift (the resonant frequency) is highly sensitive to its local chemical environment. researchgate.net By selectively labeling the tryptophan residues, their signals can be clearly identified in the otherwise complex NMR spectrum of a large protein. anu.edu.au

The synthesis of indoles labeled with ¹³C, which serve as precursors for producing labeled tryptophan, enables high-resolution and high-sensitivity NMR spectroscopy. rsc.orgosi.lvresearchgate.net Studies have shown that the chemical shifts of the tryptophan indole ring carbons, such as the ¹³C at the Cγ position (adjacent to the indole-2 position), are correlated with the side-chain torsion angles (χ1 and χ2). researchgate.net This means that by measuring the ¹³C chemical shift, researchers can gain valuable information about the conformation and dynamics of the tryptophan side chain within the protein's structure. This information is crucial for understanding protein folding, stability, and interactions with other molecules. The use of L-Tryptophan (indole-2-¹³C) specifically places a probe at a key position on the indole ring, offering a sensitive reporter on the local protein environment. isotope.com

Table 4: General Principles of Using ¹³C-Labeled Tryptophan in Protein NMR.
NMR ParameterStructural Information GainedKey Advantage of Labeling
¹³C Chemical ShiftLocal conformation (side-chain torsion angles), hydrogen bonding status. researchgate.netReduces spectral overlap; provides a specific probe at the tryptophan site. anu.edu.au
¹³C-¹H or ¹³C-¹³C Coupling ConstantsDihedral angles, bond connectivity.Allows for through-bond correlation experiments to assign resonances.
¹³C Relaxation RatesLocal and overall molecular dynamics (flexibility, tumbling).Provides site-specific information on protein motion on various timescales.
Selective Isotopic Substitution for Conformational Analysis and Interaction Studies

Isotopic Enrichment Confirmation and Purity Analysis

Confirming the isotopic enrichment and chemical purity of L-Tryptophan (indole-2-¹³C) is a critical quality control step. Manufacturers typically provide a Certificate of Analysis detailing these parameters. chemie-brunschwig.ch The isotopic purity, often expressed as atom % ¹³C, is a measure of the percentage of molecules that contain the ¹³C isotope at the specified position. For L-Tryptophan (indole-2-¹³C), this is commonly 98 atom % ¹³C. chemie-brunschwig.chsigmaaldrich.comckisotopes.com The chemical purity assesses the presence of any non-tryptophan impurities.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are essential for verification. ¹³C NMR can directly confirm the position and enrichment of the ¹³C label, while high-resolution mass spectrometry (HR-ESI-MS) can verify the mass shift corresponding to the isotopic substitution. sigmaaldrich.comresearchgate.net For instance, a culture grown with ¹³C₁₁-L-tryptophan will show a distinct mass shift in the resulting metabolites compared to a control grown with unlabeled tryptophan. researchgate.net

The table below summarizes typical purity specifications for isotopically labeled L-Tryptophan:

ParameterTypical SpecificationAnalytical Method
Isotopic Purity (atom % ¹³C) 98% chemie-brunschwig.chsigmaaldrich.comckisotopes.com¹³C NMR, Mass Spectrometry
Chemical Purity ≥96% sigmaaldrich.comHPLC tcichemicals.com, NMR
Mass Shift M+1 sigmaaldrich.comMass Spectrometry researchgate.net

Elucidation of Metabolic Pathways and Fluxes Using L Tryptophan Indole 2 ¹³c

Metabolic Flux Analysis (MFA) Methodologies

Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates (fluxes) of metabolic reactions within a biological system. The use of ¹³C-labeled substrates, such as L-Tryptophan (indole-2-¹³C), is central to ¹³C-MFA, providing detailed insights into cellular metabolism.

¹³C-Metabolic Flux Analysis in Microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

¹³C-MFA is a cornerstone for understanding and engineering microbial metabolism for the production of valuable biochemicals. mdpi.com In microorganisms like Escherichia coli and Saccharomyces cerevisiae, ¹³C-MFA, often utilizing tracers like ¹³C-labeled glucose, helps to quantify the distribution of carbon throughout the central metabolic pathways. nih.govsci-hub.se This is crucial for identifying bottlenecks and guiding genetic modifications to enhance the production of specific compounds, including amino acids like L-tryptophan. frontiersin.orgmdpi.com

Thermodynamics-Based Flux Analysis for Intracellular Flux Distributions

Standard MFA relies on a stoichiometric model of metabolism. However, thermodynamics-based metabolic flux analysis (TMFA) integrates thermodynamic constraints to ensure that the predicted flux distributions are physiologically feasible. bohrium.comnih.govresearchgate.net This approach provides a more accurate picture of the metabolic state by considering the Gibbs free energy of reactions. bohrium.comnih.govnih.gov

TMFA can generate thermodynamically feasible profiles of fluxes and metabolite activities on a genome scale. bohrium.comnih.gov By incorporating experimental data, such as metabolite concentrations, TMFA can refine the solution space for metabolic fluxes. This methodology has been applied to E. coli to identify potential thermodynamic bottlenecks in metabolism and to determine feasible ranges for important metabolite concentration ratios like ATP/ADP and NAD(P)/NAD(P)H. bohrium.comnih.gov The integration of thermodynamic constraints helps in obtaining a more realistic and unbiased inference of metabolic fluxes, especially in large and complex networks. biorxiv.org

Key Aspects of Thermodynamics-Based Metabolic Flux Analysis (TMFA)

AspectDescriptionRelevance
Thermodynamic Feasibility Ensures that predicted reaction fluxes do not violate the second law of thermodynamics by incorporating Gibbs free energy constraints. bohrium.comnih.govEliminates physiologically impossible flux distributions, leading to more accurate metabolic models.
Metabolite Activity Profiles Provides information on the feasible range of metabolite concentrations in addition to reaction fluxes. bohrium.comnih.govOffers deeper insights into the metabolic state and potential regulatory mechanisms.
Identification of Bottlenecks Can identify reactions operating close to thermodynamic equilibrium, which may represent metabolic bottlenecks. bohrium.comnih.govHighlights potential targets for metabolic engineering to improve pathway efficiency.
Integration with Experimental Data Combines stoichiometric models with experimental data on metabolite concentrations and physiological rates. biorxiv.orgIncreases the accuracy and predictive power of the metabolic model.

Peptide-Based ¹³C MFA for Microbial Communities

Traditional ¹³C-MFA is challenging to apply to microbial communities because it is difficult to distinguish the metabolic contributions of individual species. plos.org Peptide-based ¹³C-MFA offers a novel solution to this problem. plos.orgnih.govosti.gov This method infers intracellular fluxes from the labeling patterns of species-specific peptides, which can be identified using modern proteomics techniques. plos.orgnih.govosti.gov

The key advantage of this approach is that the peptide sequence reveals its species of origin, while its labeling pattern provides information about the metabolic fluxes within that species. plos.orgnih.govosti.gov Although there can be some information loss when using peptides instead of individual amino acids, this can be compensated for by analyzing a sufficient number of peptides. plos.orgnih.gov This methodology has been computationally tested on simple two-species communities and has shown the potential to recover intracellular metabolic fluxes for each species. plos.orgnih.govplos.org

Quantitative Polymerase Chain Reaction (qPCR) Integration with ¹³C-MFA

Integrating quantitative Polymerase Chain Reaction (qPCR) with ¹³C-MFA provides a more comprehensive understanding of metabolic regulation. While ¹³C-MFA quantifies the metabolic fluxes, qPCR measures the expression levels of the genes encoding the enzymes that catalyze these reactions.

Biosynthesis Pathway Elucidation

L-Tryptophan (indole-2-¹³C) is an invaluable tool for elucidating the details of biosynthetic pathways that use tryptophan as a precursor.

Trp-Dependent Auxin (Indole-3-acetic acid, IAA) Biosynthesis in Plants

Indole-3-acetic acid (IAA) is the most abundant natural auxin in plants, regulating many aspects of growth and development. rsc.orgnih.gov It can be synthesized through both tryptophan-dependent and tryptophan-independent pathways. nih.govmdpi.compnas.org The tryptophan-dependent pathways are predominant and involve several distinct routes, often named after their key intermediates. rsc.orgnih.govmdpi.com

The use of labeled L-tryptophan, such as L-Tryptophan (indole-2-¹³C), allows researchers to trace the conversion of tryptophan to IAA and identify the specific intermediates and pathways involved. Microorganisms, including those in the soil and plant rhizosphere, are also significant producers of IAA from L-tryptophan, which can in turn affect plant growth. ag.gov

The primary Trp-dependent IAA biosynthesis pathways identified in both plants and microorganisms include:

The Indole-3-pyruvic acid (IPyA) pathway: This is considered a major pathway in many bacteria and plants. rsc.orgnih.gov Tryptophan is first converted to IPyA, then to indole-3-acetaldehyde (IAAld), and finally to IAA. rsc.orgnih.gov

The Indole-3-acetamide (B105759) (IAM) pathway: In this pathway, tryptophan is converted to IAM, which is then hydrolyzed to form IAA. rsc.orgnih.gov

The Tryptamine (B22526) (TAM) pathway: Tryptophan is decarboxylated to tryptamine, which is then converted to IAAld and subsequently to IAA. rsc.orgnih.gov

The Indole-3-acetonitrile (IAN) pathway: This pathway proceeds through IAN as an intermediate. rsc.orgnih.gov

Major Tryptophan-Dependent IAA Biosynthesis Pathways

Pathway NameKey IntermediatesOrganisms Where Identified
Indole-3-pyruvic acid (IPyA)Indole-3-pyruvic acid, Indole-3-acetaldehydePlants, Bacteria (Enterobacter cloacae, Bacillus amyloliquefaciens) rsc.orgnih.gov
Indole-3-acetamide (IAM)Indole-3-acetamidePlants, Bacteria (Pseudomonas savastanoi, Agrobacterium tumefaciens), Fungi (Streptomyces) rsc.orgnih.gov
Tryptamine (TAM)Tryptamine, Indole-3-acetaldehydePlants, Bacteria (Bacillus cereus) rsc.orgnih.gov
Indole-3-acetonitrile (IAN)Indole-3-acetonitrilePlants, Bacteria (Agrobacterium, Rhizobium) rsc.orgnih.gov
Indole-3-Acetamide (IAM) Pathway

Trp-Independent IAA Biosynthesis in Plants (from Indole (B1671886) or Indoleglycerol Phosphate)

In addition to the well-established tryptophan-dependent pathways, there is evidence for a tryptophan-independent pathway for IAA biosynthesis. osti.govnih.gov This pathway is thought to utilize an indolic precursor of tryptophan, such as indole or indole-3-glycerol phosphate (B84403). researchgate.net The existence of this pathway has been predicted through labeling studies and the analysis of tryptophan auxotrophic mutants. pnas.org

The use of specifically labeled precursors, such as [¹³C₆]indole, has been crucial in differentiating this pathway from tryptophan-dependent routes. osti.gov These labeled compounds provide a powerful tool to investigate the enzymatic conversion of indole to IAA without tryptophan as an intermediate. osti.gov Studies have suggested that plants may switch from a basal Trp-independent biosynthesis to Trp-dependent pathways during times of stress when higher levels of IAA are required. researchgate.net

Microbial Indole Pathway in Tryptophan Catabolism

Many bacteria in the gut microbiota can metabolize tryptophan, producing a variety of indole derivatives that act as important signaling molecules. tandfonline.comresearchgate.net These microbial metabolic pathways play a significant role in host-microbe interactions.

A key enzyme in microbial tryptophan catabolism is tryptophanase (TnaA), which catalyzes the conversion of L-tryptophan into indole, pyruvate (B1213749), and ammonia. nih.govnih.gov This enzyme is found in a wide range of Gram-positive and Gram-negative bacteria. nih.gov The production of indole is regulated by the presence of tryptophan, which induces the expression of the tna operon. pnas.org

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
L-Tryptophan Trp
Indole-3-Acetic Acid IAA
Indole-3-Pyruvic Acid IPyA
Indole-3-Acetaldehyde IAAld
Indole-3-Acetaldoxime IAOx
Indole-3-Acetamide IAM
Tryptamine TAM
Indole-3-Acetonitrile IAN
Indole-3-glycerol phosphate
Pyridoxal 5'-phosphate PLP
Abscisic Acid ABA
Indole
Pyruvate
Ammonia
Camalexin
Formation of Indole Derivatives (e.g., IAA, IPA, ILA, IAld)

L-tryptophan is the precursor to a host of bioactive indole derivatives, particularly through pathways prevalent in the gut microbiota and plants. The use of L-Tryptophan (indole-2-¹³C) allows for precise tracking of its conversion into these metabolites. Key derivatives include indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), indole-3-lactic acid (ILA), and indole-3-acetaldehyde (IAld).

These conversions primarily initiate through two main branches stemming from L-tryptophan. The most common route involves the transamination of tryptophan by an aromatic amino acid aminotransferase (ArAT) to form indole-3-pyruvic acid (IPYA). tandfonline.comnih.govnih.gov IPYA is a critical, unstable intermediate that stands at a metabolic crossroads. tandfonline.com

Pathway to ILA and IPA: IPYA can be reduced by indolelactic acid dehydrogenase (ILDH) to form ILA. nih.govnih.gov Further metabolism of ILA can lead to the formation of IPA. nih.govphysiology.org

Pathway to IAld and IAA: Alternatively, IPYA can undergo decarboxylation to produce indole-3-acetaldehyde (IAld). pnas.org IAld is then typically oxidized to yield the major plant auxin, indole-3-acetic acid (IAA). pnas.orgnih.gov

Isotope tracing experiments using ¹³C-labeled tryptophan have been instrumental in confirming these pathways. For instance, studies in Candida tropicalis confirmed the synthesis of IAA from labeled tryptophan via the IPYA pathway. nih.gov Similarly, feeding sterile roots of Arabidopsis thaliana with labeled tryptophan resulted in the production of labeled IAA, proving the root system is an autonomous site for its biosynthesis. nih.gov When L-Tryptophan (indole-2-¹³C) is used as the precursor, the ¹³C label is retained on the indole ring of the resulting IAA, IPA, ILA, and IAld, as the side chain is modified while the core indole structure is preserved. This allows for precise quantification of metabolic flux through these pathways.

PrecursorKey IntermediateKey EnzymesFinal Product(s)
L-TryptophanIndole-3-pyruvic acid (IPYA)Aromatic Amino Acid Aminotransferase (ArAT)ILA, IPA, IAld, IAA
Indole-3-pyruvic acid (IPYA)-Indolelactic Acid Dehydrogenase (ILDH)Indole-3-lactic acid (ILA)
Indole-3-pyruvic acid (IPYA)Indole-3-acetaldehyde (IAld)Indolepyruvate DecarboxylaseIndole-3-acetic acid (IAA)
Indole-3-acetaldehyde (IAld)-Aldehyde Oxidase/DehydrogenaseIndole-3-acetic acid (IAA)

Biosynthesis of Complex Indole Alkaloids (e.g., Communesins, Bisindoles)

L-tryptophan serves as the fundamental building block for a large and structurally diverse class of secondary metabolites known as indole alkaloids. nih.govfrontiersin.org Among the most complex are the bisindole alkaloids, which are characteristically formed from the dimerization of two tryptophan-derived units. nih.govnih.gov The communesins and indocarbazostatins are prominent examples of these intricate molecules. nih.govnih.gov

Isotopic labeling studies are essential for deciphering the assembly of these complex structures. A feeding experiment utilizing L-[indole-2-¹³C]tryptophan with a mutant strain of Streptomyces sp. MUV-7-8 demonstrated high incorporation of the label into indocarbazostatin (B1243000) B. researchgate.net Analysis of the resulting ¹³C-labeled product by NMR spectroscopy showed distinct enrichment at the C-12a and C-12b positions, confirming that the final molecule was assembled from two intact tryptophan units and pinpointing how they were connected. researchgate.net This method is critical for understanding the intramolecular arrangement of precursor units in the final complex structure.

Divergent Pathways from L-Tryptophan Precursors

The vast structural diversity of complex indole alkaloids arises from divergent pathways that modify L-tryptophan into distinct reactive intermediates before dimerization or further assembly. nih.govnih.gov Nature generates remarkable complexity from simple precursors by first channeling L-tryptophan into different initial modifications. nih.gov

For example, the biosynthesis of communesins in Penicillium expansum involves the creation of two different building blocks from L-tryptophan: tryptamine and aurantioclavine. nih.govnih.gov One molecule of L-tryptophan is decarboxylated to form tryptamine, while a second molecule undergoes a separate series of modifications, including prenylation, to form aurantioclavine. nih.gov These two distinct intermediates are then coupled in a key step to form the core structure of the communesins. nih.gov

Similarly, the biosynthesis of different classes of bisindoles, such as terrequinone A and violacein, begins with the oxidation of L-tryptophan to either indole-3-pyruvic acid or indole-3-pyruvate imine, respectively. nih.gov This initial divergence dictates the subsequent cyclization and dimerization reactions, leading to entirely different molecular scaffolds. The use of L-Tryptophan (indole-2-¹³C) allows researchers to follow the fate of the indole ring through these branching pathways, confirming which building blocks retain the original tryptophan core.

Genetic Inactivation and Chemical Complementation Studies

The elucidation of complex biosynthetic pathways relies heavily on a combination of genetic and chemical techniques. Genetic inactivation, or gene knockout, involves deleting a specific gene suspected of being involved in the pathway. The resulting mutant is then analyzed to see if production of the final metabolite is abolished and if any new intermediates accumulate. nih.gov

This approach was used to map the communesin biosynthetic pathway. nih.gov Researchers inactivated several genes in the putative communesin (cns) gene cluster, including cnsB (a tryptophan decarboxylase) and cnsA (an aurantioclavine synthase). nih.gov Knocking out cnsB abolished communesin production, confirming its role in creating the tryptamine precursor. Knocking out cnsA also halted the pathway and led to the accumulation of an earlier intermediate. nih.gov

Chemical complementation is the subsequent step, where the accumulated intermediate or a suspected precursor is fed to a mutant strain. nih.gov If the addition of the chemical restores the production of the final natural product, it confirms the position of the blocked enzymatic step in the pathway. In the communesin studies, feeding specific intermediates to the various cns knockout mutants helped to order the enzymatic steps and confirm the roles of the Cns enzymes in generating and coupling the tryptamine and aurantioclavine building blocks. nih.gov

Gene KnockoutAccumulated Intermediate(s)Function of Gene Product
cnsBPrecursors before tryptamine formationTryptophan decarboxylase (L-Trp → Tryptamine)
cnsCAurantioclavine (10) and TryptamineCytochrome P450, likely catalyzes the coupling of tryptamine and aurantioclavine
cnsAPrecursors to aurantioclavineAurantioclavine synthase

L-Tryptophan Conversion to Tryptophol (B1683683) (Indole-3-ethanol, IET) via Ehrlich Pathway

Tryptophol, also known as indole-3-ethanol (IET), is an aromatic alcohol produced from L-tryptophan by various microorganisms, notably the yeast Saccharomyces cerevisiae, through the Ehrlich pathway. nih.govasm.org This catabolic pathway consists of three main enzymatic steps:

Transamination: L-tryptophan's amino group is removed to form the corresponding α-keto acid, indole-3-pyruvic acid (IPYA). nih.govasm.org

Decarboxylation: IPYA is decarboxylated by an α-keto acid decarboxylase to form indole-3-acetaldehyde (IAld). nih.govasm.org

Reduction: IAld is reduced by an alcohol dehydrogenase to the final product, tryptophol (IET). nih.govasm.org

The involvement of the Ehrlich pathway in the catabolism of tryptophan and other amino acids has been definitively confirmed using ¹³C-labeled precursors and NMR spectroscopy. asm.orgasm.org Feeding yeast with L-Tryptophan (indole-2-¹³C) would result in the formation of tryptophol where the ¹³C label remains on the C2 position of the indole ring, as the enzymatic modifications occur exclusively on the side chain. This enables precise measurement of the efficiency of the conversion and helps identify potential bottlenecks in the pathway for metabolic engineering efforts aimed at increasing IET production. nih.gov

Shikimate and Chorismate Pathways as Precursors to L-Tryptophan

L-tryptophan, an essential amino acid for animals, is synthesized de novo in plants, bacteria, fungi, and algae through a highly conserved metabolic route. nih.govwikipedia.organnualreviews.org This foundational route is the shikimate pathway, which serves as the gateway for the biosynthesis of all aromatic amino acids (tryptophan, phenylalanine, and tyrosine). nih.govbioone.org

The pathway begins with the condensation of two precursors from primary metabolism: phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate pathway. nih.govbioone.org A series of seven enzymatic reactions converts these starting materials into the key branch-point intermediate, chorismate. nih.govannualreviews.org

Chorismate is the last common precursor for the aromatic amino acids. nih.govmdpi.com At this juncture, the pathway diverges. For tryptophan biosynthesis, chorismate enters a specific branch where it is first converted to anthranilate by the enzyme anthranilate synthase. nih.govannualreviews.org Anthranilate then undergoes several further transformations, ultimately leading to the synthesis of the indole ring, which is coupled with a serine side chain to produce L-tryptophan. nih.govwikipedia.org Because L-Tryptophan (indole-2-¹³C) is a final product of this pathway, its use in tracing studies begins after its synthesis is complete. However, understanding this upstream pathway is critical in metabolic engineering, where increasing the flux towards chorismate and anthranilate is a key strategy for overproducing tryptophan and its valuable derivatives. frontiersin.org

Enzymatic Mechanism Studies Utilizing L Tryptophan Indole 2 ¹³c

Investigation of Enzyme Catalysis and Reaction Intermediates

Tryptophan synthase (TrpS) is a well-studied bienzyme complex that catalyzes the final two steps in the biosynthesis of L-tryptophan. wikipedia.org It is typically a heterotetrameric αββα complex. wikipedia.orgmdpi.com The α-subunit (TrpA) catalyzes the retro-aldol cleavage of indole-3-glycerol phosphate (B84403) (IGP) to produce indole (B1671886) and glyceraldehyde-3-phosphate (G3P). wikipedia.orgnih.gov The β-subunit (TrpB) then catalyzes the condensation of this indole with L-serine to form L-tryptophan in a reaction dependent on the cofactor pyridoxal-5'-phosphate (PLP). wikipedia.orgnih.gov

A key feature of the TrpS mechanism is the allosteric communication between the α and β subunits, which synchronizes their catalytic activities. frontiersin.org The two active sites are connected by a 25 Å-long hydrophobic tunnel that facilitates the direct transfer of the indole intermediate, a process known as substrate channeling. wikipedia.orgfrontiersin.orgfrontiersin.org This channeling is crucial for preventing the diffusion of the hydrophobic indole molecule into the cellular environment. frontiersin.orgresearchgate.net

The enzyme cycles between open (low activity) and closed (high activity) conformations, a transition regulated by the binding of substrates to the active sites. frontiersin.orgresearchgate.net The binding of IGP to the α-site, for instance, promotes a conformational change that enhances the binding of L-serine at the β-site. mdpi.com Conversely, the formation of the aminoacrylate intermediate at the β-site stimulates the catalytic activity of the α-site. mdpi.compnas.org This intricate allosteric network ensures that indole is only produced when the β-site is ready to receive it. pnas.org NMR studies utilizing isotopically labeled ligands, including those with ¹³C, ¹⁵N, and ¹⁹F, have been instrumental in probing these allosteric changes and mapping the communication pathways between the subunits. frontiersin.orgresearchgate.net Labeling the indole moiety specifically at the 2-¹³C position would enable researchers to directly monitor the passage of indole through the tunnel and observe its interaction with the channel-lining residues via NMR spectroscopy.

FeatureDescriptionReference(s)
Enzyme Complex αββα heterotetramer wikipedia.orgmdpi.com
Substrate Channel A 25 Å-long hydrophobic tunnel connecting the α and β active sites. wikipedia.orgfrontiersin.orgfrontiersin.org
Allosteric Control Reciprocal communication between subunits; binding of a ligand at one site affects the activity and conformation of the other. mdpi.comfrontiersin.org
Conformational States Switches between an open, low-activity state and a closed, high-activity state to regulate catalysis and channeling. frontiersin.orgresearchgate.net

The reaction at the β-subunit active site proceeds through several well-characterized covalent intermediates. pnas.org The catalytic cycle begins with the PLP cofactor linked to the β-subunit via an internal aldimine with a lysine (B10760008) residue (βLys87). wikipedia.orgnih.gov The substrate, L-serine, displaces the lysine to form an external aldimine, E(Aex₁). pnas.orgosti.gov A proton is then abstracted from the Cα of L-serine, leading to the formation of a resonance-stabilized intermediate. osti.govnsf.gov This species, which eliminates a water molecule to become the α-aminoacrylate intermediate, E(A-A), has often been referred to as a quinonoid. pnas.orgosti.gov

Solid-state NMR studies using specifically ¹³C and ¹⁵N labeled PLP and substrates have been crucial in elucidating the precise electronic and geometric structures of these intermediates. osti.govacs.org These investigations have revealed that the intermediate formed after proton abstraction is more accurately described as a carbanionic species rather than a true quinonoid, a distinction that is fundamental to understanding reaction specificity. osti.govacs.org The final step in the synthesis is the nucleophilic attack of the channeled indole on the Cβ of the α-aminoacrylate intermediate to form L-tryptophan. osti.govnsf.gov The use of L-Tryptophan (indole-2-¹³C) in reverse reaction studies or with tryptophan analogues would allow for direct observation of the C-C bond formation and cleavage, providing detailed insights into the electronic environment of the indole ring within the active site during this critical step.

Tryptophan indole-lyase (TIL), also known as tryptophanase (TnaA), is a bacterial PLP-dependent enzyme that catalyzes the reversible β-elimination of indole from L-tryptophan to produce indole, pyruvate (B1213749), and ammonia. acs.orgnih.govebi.ac.uk Unlike tryptophan synthase, which primarily functions biosynthetically, TIL is generally involved in the catabolism of tryptophan. tandfonline.com

StepDescriptionReference(s)
1. Transaldimination L-Tryptophan displaces an active site lysine to form an external aldimine with the PLP cofactor. acs.orgnih.gov
2. Quinonoid Formation Abstraction of the Cα proton from the substrate leads to a resonance-stabilized quinonoid intermediate. acs.orgnih.gov
3. Indole Elimination Cleavage of the Cβ-C3 bond releases indole, forming an aminoacrylate intermediate. This is believed to be a concerted process. acs.orgnih.gov
4. Hydrolysis The aminoacrylate intermediate is hydrolyzed to yield pyruvate and ammonia, regenerating the enzyme's internal aldimine. ebi.ac.uk
5. Reversibility The enzyme can catalyze the reverse reaction, synthesizing L-tryptophan from indole, pyruvate, and ammonia. acs.orgmdpi.com

Structural studies, particularly X-ray crystallography of TIL complexed with inhibitors like oxindolyl-L-alanine, have provided snapshots of the enzyme in action. rcsb.orgosti.gov Oxindolyl-L-alanine is a potent inhibitor that traps the enzyme as a stable quinonoid intermediate. rcsb.orgosti.gov The crystal structure of this complex reveals that the active site adopts a "closed" conformation. rcsb.orgosti.gov This closure is achieved by a rotation of the small domain of about 10 degrees, which brings catalytic residues into optimal positions for catalysis. rcsb.orgosti.gov In this closed state, the inhibitor's aromatic ring is in close van der Waals contact with phenylalanine residues, which are proposed to distort the substrate's indole ring, thereby lowering the activation energy for C-C bond cleavage. rcsb.orgosti.gov

The combination of kinetic and structural data suggests a dynamic catalytic process where conformational changes are tightly coupled to the chemical steps of the reaction. acs.orgnih.gov The use of L-Tryptophan (indole-2-¹³C) in NMR studies would be exceptionally valuable for probing the proposed distortion of the indole ring within the closed active site. The chemical shift of the ¹³C label would be highly sensitive to changes in planarity and electronic structure, providing direct evidence for the strain mechanism thought to facilitate catalysis.

Reversible β-Elimination of Indole

Indoleamine-2,3-Dioxygenase 1 (IDO1) Mechanism

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial, rate-limiting role in the catabolism of the essential amino acid L-tryptophan through the kynurenine (B1673888) pathway. nih.govgenecards.org This enzyme catalyzes the oxidative cleavage of the indole ring of tryptophan. pnas.org The strategic use of L-Tryptophan (indole-2-¹³C) has been instrumental in dissecting the intricate steps of this process.

Dioxygenation of L-Tryptophan to N-formyl-L-kynurenine

The primary function of IDO1 is to catalyze the dioxygenation of L-tryptophan, incorporating molecular oxygen across the 2,3-double bond of the indole ring to produce N-formyl-L-kynurenine. rsc.orguniprot.org This reaction is the first and rate-limiting step in the kynurenine pathway. nih.govgenecards.org The enzyme can act on various tryptophan substrates, including both L- and D-tryptophan. genecards.org The process is fundamental to various physiological and pathophysiological states, including immune regulation. wikipedia.orgnih.gov

Proposed Radical and Electrophilic Mechanisms

The precise mechanism of oxygen insertion by IDO1 has been a subject of extensive research, with two primary pathways proposed: a radical-based mechanism and an electrophilic-based mechanism. rsc.orgnih.gov

Radical Mechanism: This pathway suggests the reaction may proceed through radical addition. acs.org Some studies propose that a ferric superoxide (B77818) complex is the reactive species that initiates a direct radical addition to the L-tryptophan molecule. utsa.edu

Electrophilic Mechanism: Alternatively, an electrophilic mechanism has been put forward. rsc.orgnih.gov This model posits that the enzyme-bound oxygen reacts directly with the electron-rich indole carbon of tryptophan. riken.jp

Both proposed mechanisms are thought to involve the formation of an epoxide intermediate. rsc.orgnih.gov While neither pathway has been definitively proven, these models provide a framework for understanding the complex chemistry catalyzed by IDO1. acs.org

Heme-Intermediates and Ferryl Iron Species

The catalytic cycle of IDO1 involves critical heme intermediates. After the initial binding of oxygen to the ferrous heme, the reaction is thought to proceed through the formation of a ferryl species (Fe(IV)=O). rsc.orgpnas.org Experimental evidence has supported the existence of a key ferryl intermediate in the IDO1 reaction, suggesting a two-step mechanism for dioxygen insertion. pnas.org

In this proposed mechanism, the first oxygen atom is added to the substrate during the transition from a superoxo to a ferryl intermediate. The second oxygen atom is then inserted from the ferryl species into the partially oxidized substrate. pnas.org This ferryl intermediate is a catalytically competent oxidant. utsa.edu The heme cofactor's redox state is crucial, with the ferrous state being the active form and the ferric state being inactive. pnas.org The lability of the heme is dependent on the iron's redox status. pnas.org

Tryptophan 2-Monooxygenase (TMO) Kinetic Mechanisms

Tryptophan 2-monooxygenase (TMO) is a flavoenzyme that catalyzes the oxidative decarboxylation of L-tryptophan to produce indole-3-acetamide (B105759) (IAM). nih.govrsc.org This reaction is a key step in the biosynthesis of the plant hormone indole-3-acetic acid by some pathogenic bacteria. nih.gov

The kinetic mechanism of TMO has been characterized as a two-part process involving reductive and oxidative half-reactions. nih.govacs.org

Half-ReactionDescription
Reductive A hydride equivalent is transferred from the substrate (tryptophan) to the flavin cofactor (FAD), resulting in the formation of an enzyme-bound imino acid. nih.govacs.org
Oxidative The reduced flavin is reoxidized by molecular oxygen, leading to the formation of the amide product. nih.gov

Studies involving site-directed mutagenesis have helped to identify key active site residues and their roles in catalysis, such as maintaining the correct orientation of tryptophan for efficient hydride transfer. mst.edu

Oxidative Rearrangement of Tryptophan to Indole Nitrile

A novel enzymatic transformation involves the oxidative rearrangement of tryptophan to form indole-3-carbonitrile. This unusual reaction is catalyzed by the cyanobacterial nitrile synthase AetD, a diiron enzyme. acs.orgresearchgate.net This enzyme converts the alanyl side chain of substrates like 5,7-dibromo-L-tryptophan into a nitrile. researchgate.netdntb.gov.ua Mechanistic studies, including those using isotopically labeled tryptophan, have been crucial in understanding this unique biosynthetic strategy. researchgate.net The proposed mechanism for this transformation is thought to proceed through an aziridine (B145994) intermediate. ablesci.com

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect (KIE) studies, often employing isotopically labeled substrates like L-Tryptophan (indole-2-¹³C), are a powerful tool for probing enzymatic reaction mechanisms. By measuring the difference in reaction rates between isotopically labeled and unlabeled substrates, researchers can gain insights into bond-breaking and bond-forming steps during catalysis.

For Tryptophan 2-monooxygenase (TMO), KIE studies using deuterium-labeled substrates have been instrumental. The primary deuterium (B1214612) kinetic isotope effect on the oxidation of alanine (B10760859) by TMO was found to be significant and pH-independent, consistent with hydride transfer being a key step in the mechanism. acs.orgnih.gov

Similarly, KIE studies on tryptophanase, which decomposes L-tryptophan, have utilized tritium (B154650) (³H) and ¹⁴C isotopes. The observation of a large primary KIE for the α-hydrogen atom indicates its significant role in the transformation of the enzyme-substrate complex. bibliotekanauki.pl

Inverse α-secondary substrate kinetic isotope effects have been observed in studies of tryptophan 2,3-dioxygenase (TDO), providing further details on the rate-limiting steps of its catalytic reaction. utsa.edu

Primary and Secondary Isotope Effects for Transition State Elucidation

Kinetic Isotope Effects (KIEs) are instrumental in defining the rate-limiting steps of an enzymatic reaction and characterizing the geometry of the transition state. A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step, while a secondary KIE arises when the labeled atom is not directly involved in bond cleavage or formation but its bonding environment is altered.

In studies of enzymes like Tryptophan Indole-lyase (TIL), which catalyzes the cleavage of the Cβ–C3 bond between the alanine side chain and the indole ring, the use of L-Tryptophan (indole-2-¹³C) is designed to probe for secondary isotope effects. nih.govacs.org A secondary KIE at the indole C2 position would provide evidence for electronic or structural changes at this site during the transition state of the C-C bond cleavage. For example, if the transition state involves significant rehybridization or development of charge at the indole C3 position, this could alter the vibrational frequencies of adjacent atoms, including the labeled C2 carbon, leading to a measurable secondary KIE.

Pre-steady-state kinetic analyses of TIL have suggested a concerted mechanism involving Cβ–C3 bond cleavage and proton transfer to the C3 of the indole ring, proceeding through an indolenine-like transition state. acs.org While direct KIE studies using L-Tryptophan (indole-2-¹³C) are not extensively documented in isolation, the expected outcomes can be predicted. An observed secondary KIE (¹²k/¹³k) value different from unity would support a transition state where the electronic structure of the indole ring is significantly perturbed. A value greater than one suggests a loosening of bonds to the C2 carbon in the transition state, while a value less than one indicates a tightening or stiffening of these bonds. researchgate.net

Table 1: Predicted Secondary Kinetic Isotope Effects (KIE) for Proposed Tryptophan Indole-lyase Mechanisms using L-Tryptophan (indole-2-¹³C)

Proposed MechanismRate-Limiting StepExpected Change at Indole C2Predicted ¹²k/¹³k (Secondary KIE)Rationale
Concerted E2-like Cβ-C3 bond cleavage and protonation at C3Minimal change in bonding or hybridization~1.00The C2 position is remote from the site of bond cleavage and protonation; its vibrational environment is not expected to change significantly.
Stepwise (Carbanion) Formation of C3-protonated indolenine intermediateRehybridization of indole ring nitrogen and carbons>1.00Delocalization of charge in the transition state leading to the indolenine intermediate could weaken the C2-N and C2-C3 bonds, resulting in a small, normal secondary KIE.
Stepwise (Carbocation) Cleavage of Cβ-C3 bond to form indole and an aminoacrylateSignificant electronic redistribution within the indole ring>1.00A transition state with developing positive charge on the indole nitrogen would alter the electronic structure and bonding at C2, likely leading to a measurable secondary KIE.

This table is illustrative, based on established principles of kinetic isotope effects.

Tracing Atomic Fate during Bond Breaking and Formation

One of the most direct applications of isotopically labeled compounds is to trace the movement and final destination of specific atoms through a reaction pathway. L-Tryptophan (indole-2-¹³C) is perfectly suited for this purpose, particularly in complex rearrangements where the tryptophan side chain is fragmented.

Recent studies on diiron oxidase enzymes have revealed novel pathways for tryptophan metabolism. acs.org For instance, the enzyme SktA from Nostoc punctiforme was discovered to convert L-tryptophan directly into skatole, cyanide, and bicarbonate in a single aerobic step. acs.org To decipher the origin of these one-carbon products, researchers synthesized L-tryptophan labeled with ¹³C at different positions of the side chain.

In a key experiment, [2-¹³C]-L-tryptophan was used as the substrate for the SktA enzyme. The reaction products were then analyzed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The analysis revealed a single new peak at approximately 119 ppm, which corresponds to the chemical shift of cyanide. acs.org This result unequivocally demonstrated that the C2 atom of the tryptophan side chain is the source of the cyanide produced in the reaction. By exclusion, this also confirmed that the C1 carboxyl carbon is released as bicarbonate. acs.org Similar isotope tracing experiments using [3-¹³C]-L-tryptophan showed that the C3 atom becomes the methyl group of the final skatole product.

Table 2: Atomic Fate Mapping of the L-Tryptophan Side Chain in the SktA-Catalyzed Reaction

Labeled SubstrateEnzymeAnalytical MethodLabeled Product(s) IdentifiedConclusion
[2-¹³C]-L-TryptophanSktA Diiron Oxidase¹³C NMR SpectroscopyCyanide (¹³CN)The C2 atom of the tryptophan side chain is converted to cyanide. acs.org
[3-¹³C]-L-TryptophanSktA Diiron OxidaseLC-MSSkatole (product mass +1 Da)The C3 atom of the tryptophan side chain becomes the methyl group of skatole. acs.org
[1-¹³C]-L-TryptophanSktA Diiron Oxidase¹³C NMR SpectroscopyBicarbonate (H¹³CO₃⁻)The C1 carboxylate carbon of the tryptophan side chain is released as bicarbonate. acs.org

These experiments highlight the power of specific isotopic labeling, as the use of L-Tryptophan (indole-2-¹³C) provided a definitive answer to a crucial mechanistic question that would be difficult to resolve by other means.

Solvent Isotope Effects

Solvent Isotope Effect (SIE) studies, where the reaction is carried out in heavy water (D₂O) instead of H₂O, are used to determine if a proton transfer from the solvent is part of the reaction mechanism, particularly in the rate-limiting step. researchgate.net While L-Tryptophan (indole-2-¹³C) labeling does not directly probe solvent interactions, combining substrate KIEs with SIEs can provide a more complete picture of the transition state. nih.govd-nb.info

For an enzyme like tryptophanase, which catalyzes the elimination of indole from tryptophan, the mechanism involves proton transfers. bibliotekanauki.pl A key step is the protonation at the C3 position of the indole ring prior to or concurrent with C-C bond cleavage. nih.govacs.org An SIE experiment would reveal the extent to which this proton transfer is rate-limiting.

Table 3: Hypothetical Combined Isotope Effects for Tryptophanase Mechanism

SubstrateSolventObserved Effectk_H₂O / k_D₂O_ (SIE)¹²k / ¹³k (Secondary KIE)Interpretation
L-TryptophanH₂O vs D₂OSolvent Isotope Effect2.5N/AA significant normal SIE indicates proton transfer is involved in a rate-limiting step. bibliotekanauki.pl
L-Tryptophan (indole-2-¹³C)H₂OSubstrate Isotope EffectN/A1.02A small, normal secondary KIE suggests alteration of the indole ring structure in the transition state.
L-Tryptophan (indole-2-¹³C)D₂OCombined Isotope Effects2.51.02The secondary KIE is unchanged in D₂O, suggesting that the structural changes at C2 are independent of the proton transfer step (stepwise mechanism).
L-Tryptophan (indole-2-¹³C)D₂OCombined Isotope Effects2.51.005The secondary KIE is diminished in D₂O, suggesting coupling between the motions, consistent with a concerted transition state. nih.gov

This table presents hypothetical data to illustrate the principles of combining substrate and solvent isotope effects.

Applications in Specific Biological Systems

Microbial Metabolism Research

Microbial Metabolism Research

In microbiology, isotopically labeled tryptophan is instrumental in metabolic engineering and the study of microbial interactions. It allows for precise flux analysis, helping to identify bottlenecks in production pathways and to understand the complex metabolic networks within and between microbial communities.

Metabolic engineering has been extensively applied to strains of Escherichia coli and Corynebacterium glutamicum to enhance the production of L-tryptophan, a commercially valuable amino acid used in medicine, food, and animal feed. plos.orgmdpi.comnih.gov The goal of these engineering strategies is to increase the carbon flux towards the tryptophan biosynthesis pathway by overexpressing rate-limiting enzymes, blocking competing pathways, and optimizing the uptake of precursors like glucose. plos.orgmdpi.com

The use of ¹³C-labeled substrates, such as labeled glucose or tryptophan itself, is crucial for metabolic control analysis to quantify the effects of genetic modifications. d-nb.info For instance, studies have focused on increasing the availability of precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which are essential for the aromatic amino acid pathway. mdpi.comnih.gov Researchers have achieved significant increases in L-tryptophan titers through various strategies, such as modifying the Pta-AckA pathway to reduce acetate (B1210297) byproduct formation in E. coli plos.org or engineering transporter proteins to enhance tryptophan secretion. nih.govmdpi.com In C. glutamicum, strategies have included deleting genes for competing pathways and overexpressing key biosynthetic genes to achieve high yields. researchgate.netbiorxiv.org

Interactive Table: Research Findings in Engineered Microbial Strains

Strain Engineering Strategy Key Finding Resulting Titer Citation
Escherichia coli FB-04(pta1) Replacement of pta gene with a variant of lower catalytic capacity. Reduced acetate accumulation and increased carbon flux towards tryptophan biosynthesis. 44.0 g/L plos.org
Escherichia coli Overexpression of ptsN and yddG genes. ptsN overexpression increased L-Trp production; yddG overexpression further enhanced efflux. 1.59 g/L (flask) mdpi.com
Corynebacterium glutamicum Heterologous expression of tryptophanase gene from E. coli and co-expression of permease gene aroP. Enabled conversion of L-tryptophan to indole (B1671886); enhanced substrate import. 5.7 g/L (indole) nih.gov
Escherichia coli Optimization of glucose feeding rate and dissolved oxygen levels. Reduced acetate production and improved yield. 53.4 g/L mdpi.com
Corynebacterium glutamicum Fed-batch fermentation with engineered strain. Production of 7-Bromotryptophan. 1.2 g/L frontiersin.org

Gut microbiota play a crucial role in metabolizing dietary tryptophan that is not absorbed by the host. unite.itnih.gov Using ¹³C-labeled tryptophan allows researchers to trace its breakdown into a wide array of bioactive molecules. annualreviews.orgfrontiersin.orgresearchgate.net Bacteria can metabolize tryptophan into various compounds, including indole and its derivatives (e.g., indole-3-acetic acid, indole-3-propionic acid), tryptamine (B22526), and kynurenine (B1673888). unite.itannualreviews.orgwur.nl

Many bacterial species, including Escherichia coli, Clostridium spp., and Bacteroides spp., possess the enzyme tryptophanase, which converts tryptophan into indole. wur.nlresearchgate.net Other pathways lead to the production of indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA). annualreviews.org The analysis of these ¹³C-labeled catabolites helps to understand how microbial metabolism influences host physiology, as these molecules have been linked to conditions such as inflammatory bowel disease and metabolic syndrome. annualreviews.orgwur.nl For example, studies have shown that in certain disease states, there is a shift in tryptophan catabolism away from the production of beneficial indoles towards the kynurenine pathway. annualreviews.orgwur.nlnih.gov

Microbial metabolites derived from tryptophan, particularly indoles, act as key signaling molecules in the communication between the gut microbiota and the host (interkingdom crosstalk) and between different host organs (interorgan crosstalk). unite.itmdpi.comucc.ie Indole and its derivatives can act as ligands for host receptors like the aryl hydrocarbon receptor (AhR), influencing host immune responses and maintaining intestinal barrier integrity. mdpi.comfrontiersin.org

Studies using germ-free mice colonized with indole-producing or non-producing E. coli strains have demonstrated the importance of microbial indoles. mdpi.com Mice lacking microbial indole production showed multiorgan growth retardation and metabolic deficiencies, highlighting indole's role in regulating host energy metabolism. mdpi.com These microbial signals can influence the central nervous system, forming a critical part of the microbiome-gut-brain axis. unite.itunc.edu The ability of tryptophan derivatives to facilitate this complex signaling underscores their importance in maintaining homeostasis. unite.it

Analysis of Microbial Tryptophan Catabolism and Metabolite Production

Plant Metabolism Research

In plant biology, L-tryptophan is a central molecule, primarily serving as the precursor for the phytohormone auxin. nih.govnih.gov L-Tryptophan (indole-2-13C) and other labeled forms are invaluable for deciphering the complex pathways of auxin biosynthesis and the roles of various indole derivatives in plant physiology.

Auxin Biosynthesis and Signaling

Indole-3-acetic acid (IAA), the most abundant natural auxin in plants, is crucial for nearly all aspects of plant growth and development. bioone.orgnrfhh.com The primary route for its synthesis is the tryptophan-dependent pathway. nih.govbioone.org Using isotopically labeled tryptophan, such as d,l-[¹³C₂]Trp or [U-¹³C₆]glucose, researchers have confirmed that tryptophan is a direct precursor to IAA in plants like maize. nih.gov These tracer studies have shown that the conversion happens efficiently and without the breakage of the indole ring structure. nih.gov

Role of Indole Derivatives in Plant Growth and Development

Beyond its role as the primary auxin precursor, tryptophan gives rise to a multitude of other indole derivatives that regulate plant growth and defense. nih.govnrfhh.comnih.gov These compounds include indole-3-butyric acid (IBA), which can be converted to IAA, and indole-3-acetamide (B105759) (IAM), another IAA precursor. nih.govfrontiersin.org

The application of L-tryptophan to soil can promote plant growth, an effect attributed to its conversion into auxins by soil microbes and subsequent uptake by plant roots. ag.govgoogle.commdpi.com Furthermore, tryptophan itself can act as an inductive signal, influencing various phytochemical and morphogenetic pathways. nih.gov Other tryptophan derivatives, such as melatonin (B1676174) and its precursors, also play significant roles in promoting root growth and regulating other developmental processes. nih.govfrontiersin.org Some tryptophan conjugates, like Jasmonoyl-L-Tryptophan (JA-Trp) and IAA-Trp, can act as endogenous auxin inhibitors, demonstrating a complex regulatory network where tryptophan derivatives both promote and inhibit auxin action to fine-tune plant development. oup.com

Interactive Table: Research Findings in Plant Metabolism

Research Area Key Finding Labeled Compound Used (Example) Plant/System Studied Citation
Auxin Biosynthesis Trp-dependent IAA biosynthesis is the predominant route in developing endosperm. d,l-[3,3′-¹³C₂]Trp Maize (Zea mays) nih.gov
Auxin Biosynthesis Distinguished Trp-dependent and -independent IAA pathways. ¹³C₆-anthranilic acid Arabidopsis pnas.org
Tryptophan Signaling Tryptophan acts as an inductive signal modifying morphogenesis and indoleamine levels. Tryptophan (unlabeled, pathway analysis) St. John's wort (Hypericum perforatum) nih.gov
Auxin Inhibition Tryptophan conjugates (JA-Trp, IAA-Trp) act as endogenous auxin inhibitors. Trp, IAA, JA (unlabeled, metabolic analysis) Arabidopsis oup.com

Computational and Modeling Approaches

Flux Distribution Modeling in Metabolic Control Analysis

Metabolic Control Analysis (MCA) is a powerful framework for quantifying the control that specific enzymes exert on the flux through a metabolic pathway. When combined with isotopic labeling, such as using ¹³C-labeled substrates, it allows for the detailed mapping of carbon flux distribution, a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). mdpi.com This is particularly valuable for optimizing the microbial production of L-Tryptophan in organisms like Escherichia coli. researchgate.net

In a typical ¹³C-MFA study, a microorganism is fed a specifically labeled substrate, such as [1-¹³C]glucose or [U-¹³C]glucose. mdpi.com The labeled carbon atoms are incorporated into various intracellular metabolites, including the precursors to L-Tryptophan—phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). frontiersin.org By analyzing the isotopic labeling pattern of proteinogenic amino acids or intermediary metabolites, researchers can deduce the active pathways and calculate the rates (fluxes) of the biochemical reactions in the central metabolism. mdpi.comdntb.gov.ua

This approach has been instrumental in identifying bottlenecks in engineered L-Tryptophan production strains. For instance, MCA applied to E. coli producing L-Tryptophan from glycerol (B35011) identified several enzymes that control the carbon flux towards the desired amino acid. researchgate.net Subsequent targeted overexpression of controlling enzymes like tryptophan synthase (trpB), anthranilate synthase-phosphoribosyltransferase (trpC), 3-dehydroquinate (B1236863) synthase (aroB), and L-serine phosphatase (serB) led to significant improvements in L-Tryptophan yield. researchgate.net

Thermodynamics-based flux analysis methods integrate thermodynamic constraints with intracellular metabolite concentrations to further refine the solution space for feasible flux distributions. dntb.gov.ua This integration helps in creating more realistic genome-scale metabolic models. dntb.gov.ua Such analyses have revealed that enhancing the metabolic flow of the pentose (B10789219) phosphate (B84403) pathway (PPP) and weakening the tricarboxylic acid (TCA) cycle can be beneficial for increasing the flux towards L-Tryptophan biosynthesis by improving the supply of precursors and cofactors like NADPH. mdpi.com By using ¹³C-labeled L-Tryptophan or its precursors, these models can be validated and refined, providing a quantitative understanding of metabolic regulation and guiding rational metabolic engineering strategies.

Docking Studies for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as L-Tryptophan) when bound to a second molecule (a receptor, typically an enzyme) to form a stable complex. scispace.com These studies are crucial for understanding the molecular basis of enzyme catalysis and for designing specific inhibitors. The primary enzymes involved in L-Tryptophan catabolism, Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase-1 (IDO1), are major targets of such investigations. tandfonline.comrsc.org

Docking studies have successfully modeled the binding of L-Tryptophan into the active sites of these enzymes. In the crystal structure of TDO, L-Tryptophan's indole (B1671886) ring is positioned near the heme group, the catalytic core of the enzyme. scispace.comtandfonline.com The binding is stabilized by a network of interactions with specific amino acid residues. For TDO, key interacting residues include Arg117, Tyr113, Thr254, Phe51, and His55. scispace.com

The validity of docking methods is often confirmed by "re-docking" the natural substrate (L-Tryptophan) into the enzyme's crystal structure and comparing the predicted pose to the experimentally observed one. tandfonline.comrsc.org The results for L-Tryptophan typically show a low-energy bound pose that is nearly identical to the experimental conformation. rsc.org

Docking simulations also calculate a binding affinity or score, which estimates the strength of the enzyme-ligand interaction. These scores are valuable for comparing the binding of different molecules, such as L-Tryptophan analogues or potential inhibitors, to the enzyme's active site. For example, a docking study of L-Tryptophan with a specific protein target reported a minimum binding energy of -7.2 kcal/mol. researchgate.net Such data helps in identifying and optimizing new compounds as potential therapeutic agents that target tryptophan metabolism. tandfonline.com

Table 1: Reported Docking Scores for Ligands Targeting Tryptophan-Metabolizing Enzymes

LigandTarget EnzymeDocking Score (kcal/mol)Reference
L-TryptophanProtein Target-7.2 researchgate.net
HyperforinTryptophan 2,3-dioxygenase (TDO)-152.484 scispace.com
ParoxetineTryptophan 2,3-dioxygenase (TDO)-139.706 scispace.com

Future Directions in L Tryptophan Indole 2 ¹³c Research

Development of Novel Isotopic Labeling Strategies

The pursuit of more sophisticated and efficient methods for introducing isotopic labels into L-tryptophan is a key area of ongoing research. These advancements are crucial for enhancing the precision and scope of metabolic and structural studies. Current research focuses on several promising avenues, including enzymatic synthesis and the use of novel precursor molecules.

One innovative approach involves a biocatalytic cascade that enables modular isotopic labeling of L-tryptophan. rsc.org This method can incorporate a ¹³C label at the 2-position of the indole (B1671886) ring using commercially available (2-¹³C)Glycine as a precursor. rsc.org A significant advantage of this enzymatic strategy is its high selectivity and operation under environmentally benign conditions. rsc.org Researchers have successfully synthesized the complex (2-¹³C, 2, 3, 3-²H₃)Trp isotopolog, demonstrating the modularity of this cascade for creating specific labeling patterns that are valuable for protein NMR spectroscopy. rsc.org

Another strategy focuses on the synthesis of ¹³C, ¹⁹F, and ²H labeled indoles, which serve as precursors for tryptophan in protein expression systems. researchgate.net This method allows for high incorporation rates in proteins. researchgate.net The use of isotopically labeled indole precursors is a well-established technique for the selective labeling of tryptophan side chains. d-nb.info Furthermore, anthranilic acid is being explored as a simple and effective precursor for exclusive tryptophan labeling, with ¹⁵N-isotopologues having been used to produce [1-¹⁵N]L-tryptophan through fermentation. d-nb.info

Below is a table summarizing various isotopic labeling strategies for L-Tryptophan:

Strategy Precursor(s) Labeling Position(s) Key Advantages Primary Application(s)
Biocatalytic Cascade(2-¹³C)Glycine, Isotopically enriched formaldehydeIndole-2-¹³C, Cα-²H, Cβ-²HHigh selectivity, modularity, environmentally benignProtein NMR spectroscopy, mechanistic enzyme studies
Precursor-based SynthesisLabeled indoles (e.g., 7-¹³C-indole)Indole ring positionsHigh incorporation rates in protein expressionProtein NMR, characterizing protein-ligand interactions
Fermentation¹⁵N-Anthranilic acidIndole-1-¹⁵NExclusive tryptophan labelingMetabolic pathway analysis
Chemical Synthesis[2-¹³C]acetone, Deuterium (B1214612) oxideIndole-5-¹³C, dideuterioDefined labeling patterns for specific spin systemsElucidation of tryptophan dynamics via NMR

Integration of Multi-Omics Data with Isotopic Tracing

The integration of data from L-tryptophan (indole-2-¹³C) tracing with other "omics" disciplines, such as proteomics, metabolomics, and genomics, represents a powerful approach to unraveling complex biological systems. This multi-omics strategy provides a more holistic understanding of how genetic information translates into metabolic function and phenotype, with isotopic tracing offering a dynamic view of pathway activities.

By combining stable isotope tracing with metabolomics, researchers can move beyond static measurements of metabolite abundance to quantify metabolic fluxes—the rates of metabolic reactions. wistar.orgnih.gov For example, using ¹³C-labeled L-tryptophan allows for the tracking of its conversion through various metabolic pathways, such as the kynurenine (B1673888) pathway. nih.govresearchgate.net When this data is integrated with proteomics, it can reveal how changes in the expression of key enzymes, like tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), correlate with the metabolic fate of tryptophan. researchgate.netresearchgate.net

A study combining proteomics and metabolomics in kidney cancer revealed significant upregulation of the tryptophan metabolic pathway in high-grade tumors. researchgate.net The integration of these datasets provided a comprehensive picture of metabolic reprogramming in the disease. researchgate.net Similarly, in studies of end-stage kidney disease, an integrated metabolomic and proteomic analysis identified alterations in the tryptophan–kynurenine pathway, highlighting its potential role in disease progression. frontiersin.org

The process of multi-omics data integration involves several key steps:

Experimental Design : Designing studies where samples can be analyzed across multiple omics platforms. This includes using ¹³C-labeled tracers in cell cultures or in vivo models. wistar.orgresearchgate.net

Data Acquisition : Employing high-resolution analytical techniques like mass spectrometry (for proteomics and metabolomics) and next-generation sequencing (for genomics and transcriptomics). frontiersin.org

Computational Integration : Utilizing bioinformatics tools and algorithms, such as deep learning and partial least squares (PLS) regression, to combine and analyze the large, multi-layered datasets. frontiersin.orgmdpi.com These methods can identify correlations and causal relationships between different omics layers, for instance, linking gene expression changes to altered protein levels and subsequent metabolic fluxes. researchgate.netmdpi.com

This integrated approach enables the construction of comprehensive models of cellular metabolism. For instance, by tracing ¹³C from L-tryptophan into downstream metabolites and simultaneously measuring the abundance of relevant enzymes and the expression of their corresponding genes, researchers can build detailed pathway maps. researchgate.netresearchgate.net This can lead to the identification of novel biomarkers and therapeutic targets by providing a systemic understanding of how metabolic pathways are altered in disease states. researchgate.net

The table below outlines the types of insights gained from integrating L-Tryptophan (indole-2-¹³C) tracing with various omics data.

Omics Integration Types of Data Generated Key Insights Example Research Area
Proteomics Quantification of enzyme levels (e.g., IDO, TDO) involved in tryptophan metabolism.Correlates metabolic flux with the abundance of catalytic proteins, identifying regulatory enzymes.Cancer metabolism, immunology
Metabolomics Identification and quantification of ¹³C-labeled downstream metabolites (e.g., kynurenine, serotonin).Maps active metabolic pathways and quantifies their contribution to tryptophan catabolism.Neurological disorders, metabolic diseases
Transcriptomics Measurement of mRNA expression levels of genes encoding for metabolic enzymes.Links genetic regulation to metabolic function, understanding how pathways are transcriptionally controlled.Toxicology, drug development
Genomics Identification of genetic variations (e.g., SNPs) in metabolic pathway genes.Associates genetic predispositions with individual differences in tryptophan metabolism.Personalized medicine, disease risk assessment

Q & A

Q. What safety protocols are critical when handling isotopically labeled L-Tryptophan in metabolic studies?

  • Methodological Answer :
  • Use fume hoods for synthesis steps involving volatile reagents (e.g., Boc₂O). Store ¹³C-labeled compounds in airtight containers with desiccants to prevent hydrolysis.
  • Follow institutional guidelines for radioactive waste disposal if ¹⁴C is used. Document Material Safety Data Sheets (MSDS) even if classified as non-hazardous .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Tryptophan-13C
Reactant of Route 2
L-Tryptophan-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.